2-tert-Butyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile
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Overview
Description
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a nitrile group attached to the isoxazole ring
Preparation Methods
The synthesis of 2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butylhydroxylamine with a suitable phenyl-substituted nitrile in the presence of a base, leading to the formation of the isoxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile can be compared with other similar compounds, such as:
2-(tert-Butyl)-3-phenylisoxazole: Lacks the nitrile group, which may affect its reactivity and applications.
3-Phenyl-2,3-dihydroisoxazole-5-carbonitrile: Lacks the tert-butyl group, which may influence its steric properties and biological activity.
2-(tert-Butyl)-3-methyl-2,3-dihydroisoxazole-5-carbonitrile: Substitution of the phenyl group with a methyl group can significantly alter its chemical and biological properties
Properties
CAS No. |
87352-07-6 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-tert-butyl-3-phenyl-3H-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
InChI Key |
SNXYQRMBXIQWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(C=C(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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